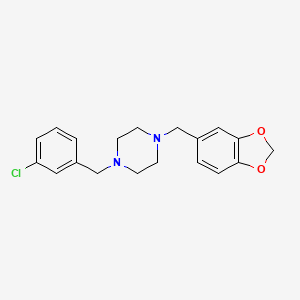

![molecular formula C15H10ClNO2S B5546108 2-(2-氯苯基)-6,7-二氢-4H,5H-环戊[4,5]噻吩[2,3-d][1,3]噁嗪-4-酮](/img/structure/B5546108.png)

2-(2-氯苯基)-6,7-二氢-4H,5H-环戊[4,5]噻吩[2,3-d][1,3]噁嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as thieno[2,3-d][1,3]oxazin-4-ones, involves versatile synthetic routes, including reactions starting from 2-aminothiophenes prepared by Gewald reaction. This demonstrates the compound's synthetic accessibility and the feasibility of introducing various functional groups to modify its structure and properties (Gütschow & Neumann, 1998).

Molecular Structure Analysis

The molecular structure of closely related compounds has been established through X-ray crystallography, revealing the cis-fused and O-in conformation of the bicyclic skeleton, which impacts the compound's reactivity and interactions. For instance, the structural details of 4-phenylcyclohexa[e][1,3]oxazine-4H-2(3H)-thione and 2-chlorophenyl-4H-4-phenylcyclopenta[e][1,3]oxazine provide insight into the stereochemistry and conformational preferences of these systems (Kălmăn et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of this compound class includes its ability to undergo various reactions, such as cycloadditions, which are pivotal in synthesizing cyclopenta[d][1,2]oxazines. This reactivity is fundamental in exploring the compound's potential in synthesizing new materials or biologically active molecules (Cho et al., 2007).

科学研究应用

抗菌活性

研究表明,具有类似结构基序的噻吩[3,2-d]嘧啶类化合物有望作为开发新型抗菌剂的支架。例如,由相关结构合成的化合物对革兰氏阴性菌和革兰氏阳性菌均表现出有效的抗菌活性,这表明对噻吩[2,3-d][1,3]噁嗪-4-酮骨架进行修饰可以产生新的抗菌和抗真菌剂 (Hafez、El-Gazzar 和 Zaki,2016)。

抑制人白细胞弹性蛋白酶

噻吩[2,3-d][1,3]噁嗪-4-酮已被评估为抑制人白细胞弹性蛋白酶的抑制剂,人白细胞弹性蛋白酶是一种参与各种炎症性疾病的酶。对这些化合物的研究表明,它们可以作为有效的抑制剂,特定的衍生物显示的 Ki 值低于 11 nM。这表明在开发治疗与弹性蛋白酶活性相关的疾病(如慢性阻塞性肺病(COPD)和关节炎)的治疗方法中具有潜在应用 (Gütschow 和 Neumann,1998)。

抗氧化和抗肿瘤活性

噻吩[2,3-d][1,3]噁嗪-4-酮结构的化合物也因其抗氧化和抗肿瘤特性而受到研究。合成的衍生物在临床前模型中显示出有希望的结果,表明在癌症治疗和氧化应激相关疾病管理中具有潜在的研究应用 (El-Moneim、El‐Deen 和 El-Fattah,2011)。

用于治疗应用的酶抑制

三环 1,3-噁嗪-4-酮的合成及其作为胆固醇酯酶和乙酰胆碱酯酶抑制剂的评估表明,它们在治疗与酶失调相关的疾病(如阿尔茨海默病和高胆固醇血症)方面具有潜力。这些化合物为开发具有特定治疗应用的酶抑制剂奠定了基础 (Pietsch 和 Gütschow,2005)。

属性

IUPAC Name |

10-(2-chlorophenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-10-6-2-1-4-8(10)13-17-14-12(15(18)19-13)9-5-3-7-11(9)20-14/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQHAYQNGIKJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5,6,7-trihydrocyclopenta[1,2-d]1,3-oxazino[4,5-b]thiophen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)